N-allyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
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Description
“N-allyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide” is a chemical compound with the molecular formula C13H12F3N3O . It is offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been involved in various organic synthesis reactions .Scientific Research Applications
Antibacterial and Antifungal Activities
N-allyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide and its derivatives have been studied for their potential antibacterial and antifungal activities. For instance, some benzimidazole derivatives showed promising activity against Methicillin-Resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020). Additionally, other benzimidazole-based compounds have demonstrated antibacterial activity against a range of bacterial strains and antifungal activity against organisms like Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).
Anticancer Properties
Several benzimidazole derivatives, including structures similar to this compound, have been synthesized and tested for their potential antitumor activities. Compounds with the benzimidazole moiety have shown considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antiviral Activity
Benzimidazole derivatives have been explored for their antiviral properties. Some compounds, including those related to the benzimidazole structure, have shown activity against viruses like the hepatitis C virus (HCV), offering insights into the potential of these compounds in antiviral therapy (Youssif et al., 2016).
Anti-inflammatory Properties
Compounds featuring the benzimidazole ring, akin to this compound, have been tested for their anti-inflammatory activities. Some of these compounds have shown promising results in models like rat-paw-oedema, suggesting potential therapeutic applications in treating inflammation (Bhor & Sable, 2022).
Corrosion Inhibition
Benzimidazole derivatives have been studied for their corrosion inhibition properties. These compounds have shown efficacy in protecting materials like carbon steel from corrosion, which has significant implications in industrial applications (Rouifi et al., 2020).
Synthesis and Characterization
Benzimidazole derivatives, closely related to the compound , have been synthesized using various methods, including green chemistry and microwave-assisted approaches. These studies contribute to the understanding of the chemical properties and potential industrial applications of these compounds (Dubey & Bhardwaj, 2022).
Properties
IUPAC Name |
N-prop-2-enyl-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-2-7-17-11(20)8-19-10-6-4-3-5-9(10)18-12(19)13(14,15)16/h2-6H,1,7-8H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMWAUZTDCEIGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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